Haloperidol N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKZFGVWYVWUSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473907 |

Source

|

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148406-51-3 |

Source

|

| Record name | Haloperidol N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloperidol N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOPERIDOL N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Haloperidol N-Oxide?

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloperidol, a cornerstone first-generation antipsychotic, undergoes extensive hepatic metabolism, leading to a variety of derivatives. Among these is Haloperidol N-Oxide, the product of oxidation at the piperidine nitrogen. While not its most predominant metabolic route, the formation of N-oxides is a critical pathway for many tertiary amine xenobiotics, influencing their pharmacological activity, solubility, and potential for toxicological effects. This guide provides a comprehensive technical overview of Haloperidol N-Oxide, consolidating its chemical structure, physicochemical properties, stereoisomeric forms, and metabolic context. Furthermore, it outlines a robust, field-proven protocol for its chemical synthesis and characterization, designed to support research and drug development initiatives.

Introduction: The Metabolic Fate of Haloperidol

Haloperidol is a butyrophenone derivative that exerts its potent antipsychotic effects primarily through dopamine D2 receptor antagonism.[1] Its clinical efficacy is well-established, but so is its complex pharmacokinetic profile, which is characterized by significant interindividual variability.[2] This variability is largely dictated by its metabolism in the liver. The primary metabolic pathways for haloperidol include glucuronidation, carbonyl reduction to its alcohol metabolite (reduced haloperidol), and oxidative N-dealkylation.[1][3][4] These transformations are predominantly catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and, to a lesser extent, CYP2D6.[5][6]

The formation of Haloperidol N-Oxide represents a less-documented but mechanistically significant metabolic pathway. N-oxidation of tertiary amines is a common biotransformation reaction catalyzed by both CYP enzymes and Flavin-containing monooxygenases (FMOs). This conversion introduces a highly polar N-oxide functional group, which typically increases the hydrophilicity of the parent compound, facilitating its excretion. Understanding the structure and properties of this metabolite is crucial for comprehensive toxicological assessments and for identifying all chemical entities that a patient may be exposed to during therapy.

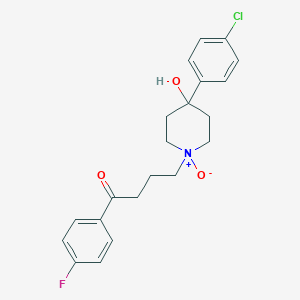

Section 1: Chemical Identity and Structure

Haloperidol N-Oxide is the direct product of the oxidation of the tertiary nitrogen atom within the piperidine ring of the parent haloperidol molecule.

Image Source: PubChem CID 11825335.[7]

-

IUPAC Name: 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one[7][8]

Section 2: Physicochemical Properties

The addition of the oxygen atom to the nitrogen significantly alters the physicochemical properties of the molecule relative to the parent compound, primarily by increasing its polarity.

| Property | Value | Source |

| Molecular Weight | 391.9 g/mol | [3][7][8] |

| Monoisotopic Mass | 391.1350495 Da | [7] |

| XLogP3-AA (Predicted) | 2.7 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 5 | [7] |

| Solubility | Soluble in Methanol (MEOH) | [9] |

| Storage Conditions | 2-8 °C | [9] |

Section 3: Stereochemistry

The nitrogen atom in Haloperidol N-Oxide is chiral, and the molecule exists as two distinct stereoisomers: cis-Haloperidol N-Oxide and trans-Haloperidol N-Oxide. This isomerism arises from the orientation of the N-oxide oxygen atom relative to the 4-(4-chlorophenyl)-4-hydroxypiperidinyl group.

-

trans-Haloperidol N-Oxide: CAS Number 150214-93-0[8]

-

cis-Haloperidol N-Oxide: CAS Number 150214-94-1[3]

The specific stereoisomer formed can be dependent on the synthesizing agent or the specific enzyme involved in its metabolic generation. For research purposes, it is imperative to either use a stereochemically pure isomer or to fully characterize the isomeric ratio of the material being studied.

Section 4: Protocol for Chemical Synthesis and Characterization

The synthesis of Haloperidol N-Oxide from its parent compound is a straightforward oxidation reaction. This protocol describes a reliable method using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the N-oxidation of tertiary amines.

Experimental Workflow: Synthesis of Haloperidol N-Oxide

Sources

- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Haloperidol N-Oxide formation from haloperidol oxidation

An In-Depth Technical Guide on the Formation of Haloperidol N-Oxide from Haloperidol Oxidation

Executive Summary

This technical guide provides a comprehensive examination of the formation of haloperidol N-oxide, a significant metabolite of the widely used antipsychotic drug, haloperidol. Tailored for researchers, chemists, and drug development professionals, this document delineates the core enzymatic and chemical pathways leading to N-oxide formation. It offers field-proven, step-by-step protocols for both the in vitro metabolic generation and the chemical synthesis of this metabolite. Furthermore, robust analytical methodologies for the separation, identification, and quantification of haloperidol N-oxide are detailed, emphasizing the principles of method validation and scientific integrity. The guide is structured to provide not just procedural instructions, but also the causal reasoning behind experimental choices, empowering researchers to design and interpret studies with confidence.

Introduction: Haloperidol's Metabolic Landscape

Haloperidol, chemically known as 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, is a first-generation antipsychotic medication that exerts its primary therapeutic effect through potent antagonism of the dopamine D2 receptor.[1][2] Its clinical efficacy is well-established, but its metabolic fate is complex, involving multiple biotransformation pathways that can influence its therapeutic window and side-effect profile.[1][3] The primary metabolic routes include carbonyl reduction to reduced haloperidol, oxidative N-dealkylation, and glucuronidation.[1][3]

A critical, though sometimes overlooked, pathway is the oxidation of the tertiary piperidine nitrogen, which results in the formation of haloperidol N-oxide. Understanding this specific transformation is vital for comprehensive metabolite profiling, impurity analysis in drug substances, and toxicological assessment.[4] This guide focuses specifically on the mechanisms and methodologies related to the formation of this N-oxide metabolite.

The N-Oxidation Pathway: Mechanisms of Formation

The conversion of haloperidol to its N-oxide derivative involves the addition of a single oxygen atom to the tertiary nitrogen of the piperidine ring. This transformation can be mediated by biological enzyme systems or achieved through chemical synthesis.

Enzymatic N-Oxidation: A Metabolic Perspective

In humans, the biotransformation of haloperidol is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[3]

-

Primary Enzymatic Driver (CYP3A4): Extensive in vitro studies using human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of haloperidol and its reduced form.[3][5][6][7] While many studies focus on the back-oxidation of reduced haloperidol to its parent form, the same enzyme system is implicated in other oxidative pathways.[3][5] The N-oxidation of the piperidine nitrogen is a classic CYP-mediated reaction.

-

Other Potential Contributors: While CYP3A4 is primary, other enzymes like Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics containing nitrogen heterocycles.[8] Although less documented specifically for haloperidol compared to CYPs, their potential contribution should not be discounted in comprehensive metabolic investigations.

The enzymatic pathway is crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions, as co-administration of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) can alter haloperidol metabolism.[3][5]

Chemical Oxidation: Synthesis and Forced Degradation

Chemical oxidation is employed for two primary purposes: to synthesize the N-oxide as a reference standard for analytical studies and to investigate the drug's stability under oxidative stress conditions, as mandated by regulatory guidelines like ICH Q2(R1).[4][9]

-

Oxidizing Agents: Common laboratory oxidants can efficiently convert haloperidol to its N-oxide.

-

Hydrogen Peroxide (H₂O₂): Forced degradation studies frequently use H₂O₂ to simulate oxidative stress. These studies confirm haloperidol's vulnerability to oxidation, leading to the formation of N-oxide degradation products.[4][9][10]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): As a versatile and relatively selective oxidizing agent, m-CPBA is highly effective for the N-oxidation of tertiary amines and is a preferred reagent for the deliberate synthesis of N-oxide metabolites in high yield.[11][12]

-

-

Formation of Geometric Isomers: A key insight from chemical oxidation studies is the formation of two distinct geometric isomers: trans-haloperidol-N-oxide and cis-haloperidol-N-oxide.[4] The trans isomer, with substituents on opposite sides of the ring, is sterically less hindered and forms more readily at room temperature.[4] The cis isomer requires additional energy, such as heating, to overcome steric hindrance and is typically formed in smaller quantities.[4] This stereochemistry is a critical consideration for analytical method development, as the isomers may exhibit different chromatographic retention times.

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust framework for studying N-oxide formation.

Protocol 3.1: In Vitro N-Oxide Formation using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic capacity of liver enzymes to generate haloperidol N-oxide.

Causality: HLMs are subcellular fractions containing a high concentration of CYP enzymes. The addition of an NADPH-regenerating system is critical, as NADPH is the essential cofactor providing the reducing equivalents for the CYP catalytic cycle.[13] A control incubation without the NADPH system validates that the observed metabolite formation is enzyme- and cofactor-dependent.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock.

-

Haloperidol stock solution (10 mM in DMSO).

-

Phosphate Buffer (100 mM, pH 7.4).

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Acetonitrile (ACN) with 0.1% formic acid (for reaction termination).

-

Internal Standard (IS) solution (e.g., Haloperidol-d4 N-Oxide, if available).

-

-

Incubation Setup (in triplicate):

-

In a microcentrifuge tube, add 5 µL of HLM stock (final concentration ~1 mg/mL).

-

Add 484 µL of phosphate buffer and pre-warm at 37°C for 5 minutes.

-

Add 1 µL of haloperidol stock solution (final concentration 20 µM).

-

Negative Control: For one set of tubes, add 10 µL of water instead of the NADPH system.

-

Initiate Reaction: Add 10 µL of the NADPH Regenerating System to the test samples.

-

-

Incubation:

-

Incubate all tubes in a shaking water bath at 37°C for 60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 500 µL of ice-cold ACN containing the internal standard.

-

Vortex thoroughly to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for LC-MS analysis.

-

Diagram: In Vitro HLM Experimental Workflow

Caption: Workflow for enzymatic generation of Haloperidol N-Oxide.

Protocol 3.2: Chemical Synthesis of Haloperidol N-Oxide Reference Standard

This protocol describes the use of H₂O₂ under controlled heating to generate both cis and trans isomers of the N-oxide for use as analytical standards.[4][10]

Causality: Using H₂O₂ provides a straightforward method for oxidation. Heating the reaction is a critical step; it provides the activation energy needed to form the sterically hindered cis isomer in detectable quantities, alongside the more easily formed trans isomer.[4] This ensures the resulting standard mixture is comprehensive for chromatographic method development.

Step-by-Step Methodology:

-

Dissolve Haloperidol:

-

Accurately weigh 100 mg of haloperidol and dissolve it in 10 mL of a suitable solvent like acetonitrile (ACN).

-

-

Add Oxidant:

-

To the haloperidol solution, add 1 mL of 15% (w/v) hydrogen peroxide solution.

-

-

Reaction Conditions:

-

Monitoring:

-

Periodically (e.g., every hour), withdraw a small aliquot, dilute it appropriately, and analyze by HPLC to monitor the disappearance of the parent drug and the formation of the N-oxide peaks.

-

-

Work-up:

-

After the reaction is complete (as determined by HPLC), cool the mixture to room temperature.

-

The resulting solution, containing haloperidol, trans-N-oxide, and cis-N-oxide, can be diluted and used directly as a qualitative standard for method development or purified using preparative chromatography if a pure standard of each isomer is required.

-

Analytical Methodologies

The successful study of haloperidol N-oxide hinges on a robust, stability-indicating analytical method capable of separating the parent drug from its N-oxide isomers and other potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the predominant technique for this analysis.[4][9][10]

Causality: A C18 (octadecylsilane) column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like haloperidol and its N-oxide.[4][10] The mobile phase composition is critical. A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the compounds. The buffer's pH must be controlled (e.g., pH 3.7) to ensure the analytes have a consistent charge state, leading to sharp, reproducible peaks.[4][10] Ammonium formate is an ideal buffer choice as it is volatile and fully compatible with mass spectrometry detection.[4]

Table 1: Typical HPLC-UV Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for retaining and separating moderately polar analytes.[4][10] |

| Mobile Phase | ACN : 10 mM Ammonium Formate (pH 3.7) | Provides good separation; volatile buffer is MS-compatible.[4][10] |

| Gradient/Isocratic | Isocratic (e.g., 40:60 v/v) | Simple, robust, and often sufficient for separating the key analytes.[4] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[4][10] |

| Detection (UV) | 246 nm | A common wavelength for detecting the aromatic chromophores in haloperidol.[4][10] |

| Column Temp. | Ambient or 30°C | Ensures reproducible retention times. |

Mass Spectrometry (MS) for Structural Confirmation

MS detection, particularly tandem MS (MS/MS), is indispensable for the unambiguous identification of the N-oxide metabolite.

Causality: The formation of an N-oxide is characterized by a specific mass shift. The addition of one oxygen atom to the parent molecule increases its molecular weight by approximately 16 atomic mass units (amu). This mass shift is a definitive diagnostic criterion.

Table 2: Mass Spectrometry Data for Haloperidol and its N-Oxide

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed Mass Shift |

| Haloperidol | C₂₁H₂₃ClFNO₂ | 375.14 | N/A |

| Haloperidol N-Oxide | C₂₁H₂₃ClFNO₃ | 391.14 | +16.00 |

Data derived from PubChem and experimental findings.[4][14]

Tandem MS (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions, creating a unique fragmentation "fingerprint" for the molecule.

Diagram: Analytical Characterization Workflow

Sources

- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. In-vitro characterization of the cytochrome P450 isoenzymes involved in the back oxidation and N-dealkylation of reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Haloperidol N-Oxide | C21H23ClFNO3 | CID 11825335 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Haloperidol N-Oxide: Elucidating a Human Metabolite of Haloperidol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol, a cornerstone first-generation antipsychotic, undergoes extensive hepatic biotransformation, resulting in a complex profile of metabolites that significantly influence its therapeutic and adverse effects.[1][2] While pathways such as reduction and glucuronidation are well-documented, the roles of specific oxidative metabolites remain an area of active investigation.[3][4] This guide provides an in-depth technical examination of Haloperidol N-oxide, a lesser-known oxidative metabolite. We will delineate its position within the broader metabolic landscape of haloperidol, detail authoritative analytical methodologies for its identification and quantification, and present robust in vitro protocols for studying its formation. This document is designed to equip researchers with the foundational knowledge and practical frameworks required to investigate the pharmacokinetics and potential clinical relevance of Haloperidol N-oxide.

The Metabolic Landscape of Haloperidol

Haloperidol is administered as a racemic mixture and is characterized by its lipophilicity and high plasma protein binding (~90%).[1][2] Less than 1% of the parent drug is excreted unchanged in the urine, underscoring the critical role of hepatic metabolism in its clearance.[1][4] The biotransformation of haloperidol is multifaceted, primarily proceeding through three major pathways:

-

Glucuronidation: This is the most significant clearance pathway, accounting for the largest proportion of haloperidol's intrinsic hepatic clearance.[3][4] The process is catalyzed primarily by UGT enzymes (UGT2B7, UGT1A9, and UGT1A4) leading to the formation of haloperidol glucuronide.[4]

-

Carbonyl Reduction: A substantial portion of haloperidol is converted to its reduced metabolite, reduced haloperidol (RHAL). This reaction is reversible, with the back-oxidation of RHAL to the parent compound also occurring.[3][5] While RHAL is generally considered biologically inactive, high plasma ratios of RHAL to haloperidol have been investigated for potential associations with therapeutic outcomes.[5][6]

-

CYP-Mediated Oxidation: This pathway, predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme, gives rise to several metabolites.[3][7][8] Key oxidative reactions include N-dealkylation, which splits the molecule to form p-fluorobenzoylpropionic acid (FBPA) and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), and the formation of a potentially neurotoxic pyridinium species (HPP+).[2][4][9] It is within this oxidative framework that Haloperidol N-oxide is formed.

Profile of Haloperidol N-Oxide

Haloperidol N-oxide is a product of the direct oxidation of the tertiary amine nitrogen within the piperidine ring of the parent molecule. While not as extensively studied as RHAL or HPP+, its characterization is essential for a complete understanding of haloperidol's disposition.

Chemical Identity and Properties

A clear definition of the analyte is the foundation of any rigorous investigation. The key identifiers and properties of Haloperidol N-oxide are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | [10][11] |

| Molecular Formula | C21H23ClFNO3 | [10][12][13] |

| Molecular Weight | 391.86 g/mol | [10][12][13] |

| CAS Number | 148406-51-3 | [10][12][13] |

| Isomerism | Exists as cis and trans isomers. | [14][15] |

Formation and Pharmacological Significance

The formation of N-oxides is a common metabolic pathway for xenobiotics containing tertiary amine functionalities, often catalyzed by Cytochrome P450 or Flavin-containing monooxygenase (FMO) systems. In the context of haloperidol, Haloperidol N-oxide is considered an oxygenated product formed during microsomal metabolism.[16] It has also been identified as a degradation product when haloperidol is subjected to oxidative stress conditions in vitro.[14]

The current understanding of the pharmacological activity of Haloperidol N-oxide is limited. One study investigating the effects of various haloperidol metabolites on dopamine uptake found that Haloperidol N-oxide (HNO) possesses a negligible inhibitory effect.[17] This suggests it may be a pharmacologically inactive metabolite, potentially representing a detoxification pathway. However, comprehensive receptor binding and functional assays have not been reported, leaving its full activity profile as an important knowledge gap.

Analytical Methodologies for Metabolite Identification

The accurate quantification of drug metabolites in complex biological matrices such as human plasma requires highly sensitive and selective analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[18][19]

Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: LLE is a robust and effective technique for isolating analytes from complex biological matrices like plasma. The protocol involves pH manipulation to control the ionization state of haloperidol and its metabolites, thereby dictating their solubility in aqueous versus organic phases. Basification deprotonates the tertiary amine, making the molecule neutral and more soluble in an organic solvent. The subsequent acid back-extraction protonates the amine again, rendering it water-soluble and allowing for its selective transfer into a clean aqueous phase, effectively removing matrix interferences.

Methodology: [18]

-

Aliquoting: To a 2 mL polypropylene microcentrifuge tube, add 1.0 mL of human plasma.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS), such as chlorohaloperidol, to correct for extraction variability.

-

Basification: Add 100 µL of 1M Sodium Hydroxide (NaOH) and vortex briefly. This step ensures the analytes are in their non-ionized, lipophilic state.

-

Organic Extraction: Add 4 mL of an extraction solvent (e.g., hexane-isoamyl alcohol, 99:1 v/v). Vortex vigorously for 2 minutes to facilitate the transfer of analytes into the organic phase.

-

Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Isolation: Carefully transfer the upper organic layer to a clean glass tube.

-

Back-Extraction (Optional but Recommended for Cleanup): Add 200 µL of 0.1M Hydrochloric Acid (HCl) to the organic extract. Vortex for 2 minutes. The acidic conditions protonate the analytes, making them soluble in the aqueous HCl phase.

-

Final Steps: Discard the organic layer. The aqueous layer containing the purified analytes can be directly injected, or it can be basified again and re-extracted into a smaller volume of organic solvent, which is then evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Analysis

Causality: This protocol uses reversed-phase chromatography to separate haloperidol and its metabolites based on their hydrophobicity. The acidic mobile phase ensures the analytes are protonated, leading to good peak shape. Tandem mass spectrometry provides unparalleled selectivity and sensitivity. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole isolates a specific precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the collision cell. The third quadrupole isolates a specific, characteristic product ion. This highly specific transition (precursor → product) is monitored, eliminating background noise and allowing for precise quantification.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.0 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-5.0 min: Linear gradient from 10% to 90% B

-

5.0-6.0 min: Hold at 90% B

-

6.1-8.0 min: Return to 10% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Key MS Parameters:

-

Ion Spray Voltage: ~5500 V

-

Source Temperature: ~500 °C

-

MRM Transitions:

-

Haloperidol: m/z 376.2 → 165.1[20]

-

Reduced Haloperidol: m/z 378.2 → 165.1 (anticipated)

-

Haloperidol N-Oxide: m/z 392.2 → [Product Ion]* *Note: The optimal product ion for Haloperidol N-oxide must be determined empirically by infusing a pure standard and performing a product ion scan.

-

-

In Vitro Systems for Metabolite Formation Studies

To confirm the enzymatic pathways responsible for the formation of Haloperidol N-oxide, in vitro systems are indispensable. Human Liver Microsomes (HLMs) contain a rich complement of CYP450 enzymes and are the standard tool for such investigations.[8][21]

Protocol 3: Human Liver Microsome (HLM) Incubation

Causality: This experiment simulates the oxidative metabolism that occurs in the liver. HLMs provide the necessary enzymes (CYPs). The reaction requires a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system as a source of reducing equivalents for the CYP catalytic cycle. The reaction is initiated by adding haloperidol and stopped by adding a cold organic solvent, which precipitates the microsomal proteins and halts enzymatic activity.

Methodology:

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to bring it to the optimal reaction temperature.

-

Initiate Reaction: Add Haloperidol (from a stock solution in methanol or DMSO) to a final concentration of 1-10 µM. Vortex gently.

-

Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Cleanup: Vortex and then centrifuge at 14,000 x g for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the formation of Haloperidol N-oxide and other metabolites.

-

Controls: Run parallel incubations without the NADPH regenerating system (negative control) to ensure that metabolite formation is enzyme-dependent.

Discussion and Future Directions

This guide establishes that Haloperidol N-oxide is a confirmed, albeit understudied, metabolite of haloperidol in humans. Its formation via oxidative pathways is clear, and robust analytical methods exist for its detection. However, significant knowledge gaps remain that present opportunities for future research:

-

Quantitative Significance: The proportion of a haloperidol dose that is converted to Haloperidol N-oxide in vivo is unknown. Quantitative studies in patient populations are needed to determine if it is a major or minor metabolite compared to RHAL and glucuronidated conjugates.

-

Enzymology: While CYP3A4 is the primary catalyst for haloperidol oxidation, the specific enzyme(s) responsible for N-oxidation (CYP vs. FMO) have not been definitively identified. Experiments using recombinant enzymes or specific chemical inhibitors could elucidate this.

-

Pharmacological and Toxicological Profile: Current data suggests Haloperidol N-oxide is inactive.[17] However, a comprehensive screening against a panel of CNS receptors is warranted. Furthermore, its potential for cytotoxicity, particularly in the context of long-term haloperidol therapy, should be evaluated.[22]

By applying the principles and protocols outlined in this guide, researchers can further investigate the formation and disposition of Haloperidol N-oxide, contributing to a more complete and nuanced understanding of haloperidol's complex pharmacology.

References

-

Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435–456. [Link]

-

Thorn, C. F. (2021). Haloperidol Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Kalgutkar, A. S., et al. (2003). Assessment of the Contributions of CYP3A4 and CYP3A5 in the Metabolism of the Antipsychotic Agent Haloperidol to Its Potentially Neurotoxic Pyridinium Metabolite. Drug Metabolism and Disposition, 31(5), 633-639. [Link]

-

News-Medical.Net. (Date not available). Haloperidol Pharmacokinetics. [Link]

-

Dr.Oracle. (2025). What are the pharmacokinetics of haloperidol (antipsychotic medication)? [Link]

-

Fang, J., et al. (1999). Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol. Cellular and Molecular Neurobiology, 19(6), 757-766. [Link]

-

Tateishi, T., et al. (1997). Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation. British Journal of Clinical Pharmacology, 43(4), 423-427. [Link]

-

Centorrino, F., et al. (2001). Determination of Haloperidol and Its Reduced Metabolite in Human Plasma by Liquid Chromatography-Mass Spectrometry With Electrospray Ionization. Journal of analytical toxicology, 25(5), 334-338. [Link]

-

Wikipedia. (Date not available). Haloperidol. [Link]

-

Van den Heuvel, T. A., et al. (1999). In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol. European journal of clinical pharmacology, 55(7), 535-540. [Link]

-

Arinobu, T., et al. (2002). Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 776(1), 107-113. [Link]

-

Cheng, Y. F., et al. (1987). Pharmacokinetics of haloperidol. Clinical pharmacokinetics, 12(1), 35-50. [Link]

-

Pharmacology, T. (2025). Pharmacology of Haloperidol ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Lin, S. K., et al. (1992). Pharmacokinetics of haloperidol and reduced haloperidol in Chinese schizophrenic patients after intravenous and oral administration of haloperidol. Psychopharmacology, 106(4), 517-522. [Link]

-

ResearchGate. (2025). Liquid chromatographic–mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. [Link]

-

Unc, A., et al. (2015). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Journal of analytical methods in chemistry, 2015, 201524. [Link]

-

Kul, A., & Karaca, S. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-10. [Link]

-

Kumar, S., et al. (2015). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 51(3), 665-674. [Link]

-

ResearchGate. (2025). HPLC analysis of haloperidol and its related compound in the drug substance and a tablet dosage form using a non-porous silica octadecylsilane column. [Link]

-

Igarashi, K., et al. (1995). Inhibition of monoamine oxidases by haloperidol and its metabolites: pharmacological implications for the chemotherapy of schizophrenia. Neuropsychopharmacology, 12(3), 235-243. [Link]

-

Chodankar, D., et al. (2024). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences, 86(2), 598-608. [Link]

-

Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508. [Link]

-

Subramanyam, B., et al. (1991). Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. Chemical research in toxicology, 4(1), 123-128. [Link]

-

Miller, R. L., & DeVane, C. L. (1983). Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 5(4), 485-489. [Link]

-

Igarashi, K., et al. (1995). Effect of haloperidol and its metabolites on dopamine and noradrenaline uptake in rat brain slices. Journal of pharmacy and pharmacology, 47(9), 745-749. [Link]

-

SciELO. (Date not available). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. [Link]

-

SynThink Research Chemicals. (Date not available). Haloperidol N-Oxide. [Link]

-

Chodankar, D. C. (2024). Haloperidol | Stress Studies | Degradation Products | Mass Spectrometry | In Silico Toxicity. Indian Journal of Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (Date not available). Haloperidol N-Oxide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (Date not available). Haloperidol. PubChem Compound Database. [Link]

-

At-Thariq, M. A. T., et al. (2021). Haloperidol and Risperidone Induce Apoptosis Neuronal Cell: In vivo Study. Scientia Psychiatrica, 2(2), 65-71. [Link]

-

Allmpus. (Date not available). HALOPERIDOL N-OXIDE. [Link]

-

Cikánková, T., et al. (2006). Haloperidol cytotoxicity and its relation to oxidative stress. Neuro endocrinology letters, 27 Suppl 2, 60-65. [Link]

-

Nia Innovation. (Date not available). Trans Haloperidol N-Oxide. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Haloperidol - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. Pharmacokinetics of haloperidol and reduced haloperidol in Chinese schizophrenic patients after intravenous and oral administration of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro study on the involvement of CYP1A2, CYP2D6 and CYP3A4 in the metabolism of haloperidol and reduced haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Haloperidol N-Oxide - SRIRAMCHEM [sriramchem.com]

- 12. Haloperidol N-Oxide | C21H23ClFNO3 | CID 11825335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. allmpus.com [allmpus.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. niainnovation.in [niainnovation.in]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Effect of haloperidol and its metabolites on dopamine and noradrenaline uptake in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Haloperidol cytotoxicity and its relation to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Generation of Haloperidol N-Oxide for Research Applications

This guide provides a comprehensive, in-depth exploration of the methodologies for producing Haloperidol N-Oxide in a laboratory setting. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with the underlying biochemical principles to ensure both practical success and a thorough understanding of the experimental choices involved.

Introduction: The Significance of Haloperidol Metabolism

Haloperidol, a first-generation antipsychotic, is extensively metabolized in the body, primarily by the liver.[1][2] Understanding its metabolic pathways is crucial for predicting drug efficacy, potential drug-drug interactions, and mechanisms of toxicity.[3] One of the metabolites formed is Haloperidol N-Oxide, which arises from the oxidation of the piperidine nitrogen.[4] The in vitro generation of this metabolite is essential for a range of research applications, including its use as an analytical standard, for toxicological assessments, and in the study of drug metabolism enzyme kinetics.

Haloperidol's biotransformation is complex, involving multiple enzyme systems. The primary routes of metabolism include reduction of the ketone group to form reduced haloperidol, oxidative N-dealkylation, and the formation of pyridinium metabolites.[5][6] The enzymes responsible for these transformations mainly belong to the Cytochrome P450 (CYP) superfamily, with CYP3A4 being a major contributor.[5][7][8] Flavin-containing monooxygenases (FMOs) are also known to catalyze the N-oxidation of various xenobiotics containing a nucleophilic heteroatom and may play a role in Haloperidol N-Oxidation.[9][10]

This guide will detail two primary approaches for the in vitro generation of Haloperidol N-Oxide: enzymatic synthesis using liver microsomes and chemical synthesis.

Part 1: Enzymatic Generation of Haloperidol N-Oxide Using Liver Microsomes

Enzymatic synthesis provides a biomimetic approach to generating metabolites, closely replicating the conditions within the liver. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, including CYPs and FMOs.[11][12]

The Principle of Microsomal Metabolism

The enzymatic reactions that lead to the formation of Haloperidol N-Oxide in microsomes are dependent on cofactors, most notably NADPH, which provides the necessary reducing equivalents for the catalytic cycle of CYP enzymes and FMOs.[6][13][14] To sustain the metabolic activity over a sufficient incubation period, an NADPH-regenerating system is typically employed.[15][16] This system continuously replenishes the NADPH pool, preventing it from becoming a limiting factor in the reaction.[15][17]

Experimental Workflow for Enzymatic Synthesis

The following diagram outlines the typical workflow for the in vitro generation of Haloperidol N-Oxide using human liver microsomes.

Caption: Workflow for enzymatic generation of Haloperidol N-Oxide.

Detailed Protocol for Enzymatic Synthesis

Materials:

-

Cryopreserved Human Liver Microsomes (pooled donors recommended for average metabolism)

-

Haloperidol

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][18][19]

-

Phosphate Buffer (100 mM, pH 7.4)

-

Organic Solvent (e.g., acetonitrile or ethyl acetate) for reaction termination

-

Incubator/Water Bath at 37°C

-

Centrifuge

Procedure:

-

Thawing Microsomes: Thaw the cryopreserved human liver microsomes slowly on ice.[12]

-

Preparation of Reagents:

-

Prepare a stock solution of Haloperidol in a suitable solvent (e.g., methanol or DMSO). Ensure the final concentration of the organic solvent in the incubation mixture is less than 1% to avoid enzyme inhibition.[12]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.[15][19]

-

Prepare the 100 mM phosphate buffer, pH 7.4.

-

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer

-

Human liver microsomes (a final protein concentration of 0.5 mg/mL is often recommended)[20]

-

Haloperidol stock solution (to achieve the desired final concentration, e.g., 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[12]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[12]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes), with gentle agitation.[12] It is advisable to perform a time-course experiment to determine the optimal incubation time for maximal product formation while maintaining initial rate conditions.

-

Reaction Termination: Terminate the reaction by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile).[11][12] This will precipitate the microsomal proteins and stop the enzymatic activity.

-

Protein Precipitation and Supernatant Collection: Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[11][12]

-

Sample Analysis: Carefully collect the supernatant, which contains the metabolites, and proceed with analytical procedures such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of Haloperidol N-Oxide.[21][22][23]

Self-Validating System and Controls: To ensure the integrity of the results, the following controls are essential:

-

No NADPH Control: An incubation mixture without the NADPH regenerating system to confirm that the formation of Haloperidol N-Oxide is NADPH-dependent.

-

Time-Zero Control: A sample where the termination solvent is added immediately after the addition of the NADPH regenerating system to account for any non-enzymatic degradation or background interference.

-

Heat-Inactivated Microsomes Control: An incubation with microsomes that have been heat-inactivated (e.g., at 95°C for 5 minutes) prior to the addition of substrate and cofactors to confirm that the metabolite formation is enzyme-mediated.

Part 2: Chemical Synthesis of Haloperidol N-Oxide

Chemical synthesis offers a direct and often higher-yield method for producing Haloperidol N-Oxide, which is particularly useful for generating larger quantities for use as a reference standard. The synthesis typically involves the oxidation of the tertiary amine of the piperidine ring in Haloperidol.

The Principle of Chemical Oxidation

The nitrogen atom in the piperidine ring of Haloperidol is a nucleophilic center that can be oxidized by various oxidizing agents. A common and effective reagent for this transformation is hydrogen peroxide.[24] The reaction results in the formation of a mixture of cis- and trans-Haloperidol N-Oxide isomers.[4][24]

Reaction Pathway for Chemical Synthesis

The following diagram illustrates the chemical oxidation of Haloperidol to Haloperidol N-Oxide.

Caption: Chemical synthesis of Haloperidol N-Oxide via oxidation.

Detailed Protocol for Chemical Synthesis

Materials:

-

Haloperidol

-

Hydrogen Peroxide (e.g., 15% solution)

-

Suitable solvent (e.g., Acetonitrile)

-

Water bath

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer for product confirmation

Procedure:

-

Dissolving Haloperidol: Dissolve a known amount of Haloperidol in a suitable solvent such as acetonitrile to create a stock solution.[24]

-

Oxidation Reaction:

-

To the Haloperidol solution, add hydrogen peroxide (e.g., a 15% solution).[24]

-

The reaction can be carried out at room temperature over an extended period (e.g., 48 hours) or accelerated by heating (e.g., at 70°C for several hours in a water bath).[24] Heating may favor the formation of the cis-isomer.[24]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC to observe the consumption of the starting material and the formation of the product peaks.

-

Purification: Once the reaction is complete, the mixture containing Haloperidol N-Oxide isomers and any unreacted Haloperidol can be purified using preparative HPLC.

-

Product Characterization: The purified Haloperidol N-Oxide should be characterized to confirm its identity and purity. This is typically done using LC-MS/MS, where the mass-to-charge ratio (m/z) of the protonated molecule will be 16 atomic mass units higher than that of Haloperidol.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Quantitative Data Summary

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

| Primary Reagents | Human Liver Microsomes, NADPH | Haloperidol, Hydrogen Peroxide |

| Typical Yield | Lower, suitable for analytical scale | Higher, suitable for reference standard production |

| Product Profile | Biomimetic, may produce other metabolites | Primarily N-oxide isomers |

| Complexity | Higher, requires biological handling | Lower, standard organic chemistry techniques |

| Scalability | Limited by enzyme availability and cost | More readily scalable |

Part 3: Analytical Characterization

Accurate identification and quantification of the generated Haloperidol N-Oxide are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[21][22]

LC-MS/MS Parameters:

-

Chromatography: A C18 reverse-phase column is commonly used for the separation of Haloperidol and its metabolites.[4] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[4]

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically employed. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. The protonated molecular ion [M+H]+ for Haloperidol N-Oxide will have an m/z of 392.3.[4]

Conclusion

This guide has provided a detailed technical overview of the in vitro generation of Haloperidol N-Oxide through both enzymatic and chemical methodologies. The choice of method will depend on the specific research application, with enzymatic synthesis being ideal for studying metabolic pathways and chemical synthesis being more suited for producing larger quantities of the metabolite for use as a reference standard. By following the detailed protocols and incorporating the necessary controls, researchers can confidently generate and characterize Haloperidol N-Oxide for their studies in drug development and metabolism.

References

-

Determination of Haloperidol and Its Reduced Metabolite in Human Plasma by Liquid Chromatography-Mass Spectrometry With Electrospray Ionization. PubMed. Available at: [Link]

-

Pharmacokinetics of haloperidol: an update. PubMed. Available at: [Link]

-

Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. PubMed. Available at: [Link]

-

Biotransformation pathways of haloperidol in humans. ResearchGate. Available at: [Link]

-

Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. PubMed. Available at: [Link]

-

Configure RapidStart™ NADPH Regenerating System. BioIVT. Available at: [Link]

-

Liquid chromatographic–mass spectrometric determination of haloperidol and its metabolites in human plasma and urine. ResearchGate. Available at: [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. Available at: [Link]

-

Haloperidol | Stress Studies | Degradation Products | Mass Spectrometry | In Silico Toxicity. ResearchGate. Available at: [Link]

-

Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2). NCBI. Available at: [Link]

-

NADPH-generating systems in bacteria and archaea. Frontiers. Available at: [Link]

-

On the metabolism of haloperidol. PubMed. Available at: [Link]

-

Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. PubMed. Available at: [Link]

-

RapidStart™ NADPH Regenerating System. XenoTech. Available at: [Link]

-

In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. PubMed. Available at: [Link]

-

Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. PubMed. Available at: [Link]

-

Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. Available at: [Link]

-

Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science. MDPI. Available at: [Link]

-

Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. PubMed. Available at: [Link]

-

Flavin-containing monooxygenase. Wikipedia. Available at: [Link]

-

Haloperidol. PubChem. Available at: [Link]

-

Haloperidol. LiverTox - NCBI Bookshelf. Available at: [Link]

Sources

- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloperidol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. oyc.co.jp [oyc.co.jp]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 14. Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | NADPH-generating systems in bacteria and archaea [frontiersin.org]

- 18. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]

- 19. xenotech.com [xenotech.com]

- 20. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Liquid chromatographic-mass spectrometric determination of haloperidol and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijpsonline.com [ijpsonline.com]

An In-Depth Technical Guide to the Biological Activity of Haloperidol N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloperidol, a cornerstone typical antipsychotic, undergoes extensive hepatic metabolism, leading to a variety of derivatives. Among these is Haloperidol N-oxide (HNO), a product of oxidative metabolism. This guide provides a detailed examination of the biological activity of HNO, synthesizing available preclinical data. The central finding is that Haloperidol N-oxide is broadly considered a pharmacologically inactive metabolite with respect to the primary antipsychotic mechanism of the parent drug. Evidence indicates it possesses a negligible effect on dopamine transporters and, by extension, is presumed to have a significantly diminished affinity for dopamine D2 receptors, the key target for haloperidol's therapeutic action. This document will dissect the metabolic origins of HNO, present the evidence for its biological inertness, and provide standardized protocols for its characterization, offering a comprehensive resource for its study in drug metabolism and safety assessment programs.

Introduction: The Metabolic Fate of Haloperidol

Haloperidol is a butyrophenone derivative that has been a benchmark in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[2][3] However, like most xenobiotics, haloperidol is subject to extensive first-pass metabolism in the liver, resulting in a complex pharmacokinetic and pharmacodynamic profile.[4][5]

The biotransformation of haloperidol occurs via several key pathways, including reduction, glucuronidation, and oxidative N-dealkylation.[6][7] These processes are catalyzed by a suite of enzymes, most notably Cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, as well as UDP-glucuronosyltransferases (UGTs).[3][8] This metabolic activity gives rise to numerous metabolites, such as reduced haloperidol and potentially neurotoxic pyridinium species, whose own biological activities can influence the parent drug's overall clinical profile.[8] Within this metabolic landscape, Haloperidol N-oxide emerges as a product of the oxidation of the piperidine nitrogen. Understanding the specific biological activity of each metabolite is critical for a complete comprehension of a drug's pharmacology, safety, and potential for drug-drug interactions. This guide focuses specifically on the N-oxide metabolite to clarify its role.

Metabolic Pathway: Formation of Haloperidol N-Oxide

The formation of Haloperidol N-oxide is a direct consequence of Phase I metabolism. The tertiary amine within the piperidine ring of the haloperidol molecule is susceptible to oxidation. This reaction is primarily catalyzed by the Cytochrome P450 enzyme system. The addition of an oxygen atom to the nitrogen results in the formation of the N-oxide, a more polar, water-soluble compound, which facilitates its excretion from the body.

The N-oxide functionality is generally considered a detoxification pathway, as the increased polarity reduces the molecule's ability to cross the blood-brain barrier and often diminishes its affinity for the original drug target.[9]

Caption: Metabolic pathways of Haloperidol leading to key derivatives.

In Vitro Biological Activity of Haloperidol N-Oxide

The central question for drug development professionals is whether a metabolite is active and contributes to the efficacy or toxicity of the parent compound. For Haloperidol N-oxide, the available evidence strongly suggests a lack of significant pharmacological activity at the sites relevant to antipsychotic action.

Dopamine Transporter (DAT) Interaction

A key study investigating the effects of various haloperidol metabolites on dopamine (DA) and noradrenaline (NA) uptake in rat brain slices provided direct evidence regarding HNO's activity. The study found that while other metabolites like the pyridinium (HP+) and tetrahydropyridine (HTP) species were potent inhibitors of dopamine uptake, Haloperidol N-oxide (HNO) possessed a negligible inhibitory effect on this activity .[6] This finding is critical, as it suggests HNO does not significantly engage with the dopamine transporter, a key protein in the dopaminergic synapse.

Dopamine D2 Receptor Affinity

Summary of Biological Activity

The available data points towards Haloperidol N-oxide being a detoxification product rather than an active metabolite. Its formation increases water solubility, likely aiding renal excretion, while its pharmacological impact at key CNS targets appears to be minimal.

Table 1: Comparative Biological Activity of Haloperidol and its N-Oxide Metabolite

| Compound | Target | Activity | Quantitative Data | Reference |

| Haloperidol | Dopamine D2 Receptor | Antagonist | Ki = 0.89 nM | [10] |

| Haloperidol N-Oxide | Dopamine Transporter | Negligible Inhibition | Not Quantified | [6] |

| Haloperidol N-Oxide | Dopamine D2 Receptor | Presumed Inactive | Data Not Available | Inferred |

Clinical and Pharmacological Relevance

The classification of Haloperidol N-oxide as an inactive metabolite has important implications.

-

Efficacy: HNO is unlikely to contribute to the therapeutic antipsychotic effects of haloperidol. The clinical activity can be primarily attributed to the parent drug and, to a lesser extent, other active metabolites like reduced haloperidol.

-

Toxicity: Unlike the pyridinium metabolite of haloperidol, which has been associated with potential neurotoxicity, there is no current evidence to suggest that HNO is involved in adverse effects.[8] Its formation is considered part of a detoxification pathway.

-

Drug-Drug Interactions: As an inactive substance, HNO is not expected to perpetrate clinically significant pharmacokinetic or pharmacodynamic interactions at the receptor level.

Key Experimental Protocols

To validate the activity profile of Haloperidol N-oxide or similar metabolites, standardized in vitro assays are essential. The following protocols describe benchmark methodologies.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., Haloperidol N-oxide) for the dopamine D2 receptor.

Rationale: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand from the D2 receptor. The resulting inhibition constant (Ki) is a direct measure of the compound's binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat striatum tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (Haloperidol N-oxide) and a reference compound (unlabeled Haloperidol) in assay buffer.

-

In a 96-well plate, add:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a competing ligand like 10 µM chlorpromazine (for non-specific binding).[11]

-

50 µL of the test/reference compound dilution.

-

50 µL of the radioligand (e.g., [3H]-Haloperidol at a final concentration of ~5-10 nM).[11]

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Harvesting & Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 (concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a D2 receptor radioligand binding assay.

Conclusion and Future Directions

The available scientific literature characterizes Haloperidol N-oxide as a minor, pharmacologically inactive metabolite of haloperidol. Its formation represents a detoxification and elimination pathway rather than the generation of an active species. For drug development professionals, HNO can largely be considered a biomarker of haloperidol exposure and metabolism without being a significant contributor to the parent drug's efficacy or primary adverse effect profile.

While the current evidence is compelling, future research could definitively quantify the binding affinity of pure, synthesized Haloperidol N-oxide across a panel of CNS receptors (including all dopamine and serotonin subtypes) to formally confirm its inactivity. However, based on existing data, resources are better directed towards understanding the contributions of other metabolites, such as reduced haloperidol and the neurotoxic pyridinium species, to the complex clinical pharmacology of haloperidol.

References

-

News-Medical.Net. (n.d.). Haloperidol Pharmacokinetics. [Link]

-

National Center for Biotechnology Information. (2023, September 1). Haloperidol - StatPearls. NCBI Bookshelf. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Haloperidol?[Link]

-

Fang, J., & Gorrod, J. W. (1995). Effect of haloperidol and its metabolites on dopamine and noradrenaline uptake in rat brain slices. PubMed. [Link]

-

Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. PubMed. [Link]

-

Otsuki, K., et al. (1997). Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. PubMed. [Link]

-

Usuki, S., et al. (1996). In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. PubMed. [Link]

-

Shin, J. G., et al. (1999). Potent inhibition of CYP2D6 by haloperidol metabolites. National Institutes of Health (NIH). [Link]

-

Subramanyam, B., et al. (1991). Studies on the in vitro conversion of haloperidol to a potentially neurotoxic pyridinium metabolite. PubMed. [Link]

-

Mok, I. K., & Coss, W. A. (2011). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed Central (PMC). [Link]

-

Dr.Oracle. (2025, April 9). What are the pharmacokinetics of haloperidol (antipsychotic medication)?[Link]

-

Eltweri, A. M., & Emsley, R. (2014). Classics in Chemical Neuroscience: Haloperidol. ACS Publications. [Link]

-

de Klerk, O. L., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. PubMed. [Link]

-

Mustafa Salahalden. (2023, October 10). Haloperidol Pharmacology: Mechanism of Action, Therapeutic Uses & Adverse Effects. [Link]

-

Al-Mestarihi, A. H., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Eltweri, A. M., & Emsley, R. (2014). Classics in Chemical Neuroscience: Haloperidol. ACS Publications. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of haloperidol metabolite II prodrugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Effect of haloperidol and its metabolites on dopamine and noradrenaline uptake in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Haloperidol N-Oxide in different solvents

An In-Depth Technical Guide to the Stability of Haloperidol N-Oxide in Various Solvents

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative of Metabolite and Degradant Stability

In the landscape of pharmaceutical development and quality control, our focus is often directed at the stability of the active pharmaceutical ingredient (API). However, the chemical fate of its metabolites and degradation products is of equal, and at times greater, importance. Haloperidol, a cornerstone antipsychotic agent, undergoes metabolic transformation and degradation to form Haloperidol N-oxide.[1][2] Understanding the stability of this N-oxide is not merely an academic exercise; it is critical for developing robust analytical methods, ensuring accurate toxicological assessments, and designing stable pharmaceutical formulations. This guide provides a deep dive into the factors governing the stability of Haloperidol N-oxide, offering both theoretical grounding and practical, field-proven methodologies for its assessment.

Haloperidol and its N-Oxide: A Structural and Chemical Overview

Haloperidol is a butyrophenone derivative whose therapeutic action is intrinsically linked to its chemical structure.[3] The tertiary amine within the piperidine ring is a key site for metabolic activity, particularly oxidation. This process, often mediated by cytochrome P450 enzymes in vivo or by oxidative stress conditions ex vivo, leads to the formation of Haloperidol N-oxide.[1][3]

This N-oxide exists as two geometric isomers: cis and trans.[1][2] Experimental evidence from forced degradation studies indicates that the trans-isomer is formed more readily at room temperature, while the formation of the cis-isomer typically requires thermal energy, suggesting it is the thermodynamically less favored product.[1][4] The addition of the oxygen atom significantly increases the polarity of the molecule, altering its solubility and chromatographic behavior compared to the parent drug.

Caption: Formation of cis- and trans-Haloperidol N-oxide from Haloperidol.

The Causality of N-Oxide Instability: Key Influencing Factors

The stability of an N-oxide is a delicate balance of electronic and steric factors, highly susceptible to its chemical environment. The N-O bond is inherently polar and can be prone to reduction back to the tertiary amine or other degradation pathways. The primary factors dictating the stability of Haloperidol N-oxide in solution are:

-

pH and Solvent Protic character : Protic solvents, especially under acidic conditions, can protonate the N-oxide oxygen, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack or rearrangement.

-

Temperature : As with most chemical reactions, elevated temperatures provide the activation energy necessary to overcome reaction barriers, accelerating degradation.[5] This is particularly relevant for the interconversion or degradation of the cis and trans isomers.

-

Presence of Reducing Agents : Solvents or excipients with reducing potential can readily reduce the N-oxide back to haloperidol.

-

Photostability : Exposure to light, particularly UV radiation, can induce photolytic degradation, a known pathway for many pharmaceutical compounds.[5][6]

Stability Profile in Different Solvent Systems

Synthesizing data from forced degradation studies of haloperidol provides critical insights into the stability of its N-oxide, as the conditions under which the N-oxide is formed and analyzed are indicative of its transient stability.

Aqueous Solvents and pH Effects

Haloperidol itself shows marked degradation in both acidic and alkaline hydrolytic conditions.[6] While studies focusing exclusively on the N-oxide are scarce, its formation is primarily documented under oxidative, not hydrolytic, stress.[1][2] However, once formed, its stability in aqueous media is a critical consideration for analytical dilutions.

-

Acidic Conditions (pH < 4) : In acidic solutions, such as those containing lactic acid used to solubilize haloperidol, the N-oxide is expected to be less stable.[6][7] Protonation of the oxygen atom can facilitate reduction or rearrangement.

-

Neutral to Alkaline Conditions (pH 7-9.8) : Some analytical methods for haloperidol and its degradation products utilize mobile phases with a high pH (e.g., pH 9.8), suggesting that the N-oxide possesses sufficient stability in a moderately alkaline aqueous/organic mixture for the duration of a chromatographic run.[6] This environment prevents protonation-induced degradation pathways.